2-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}phenoxy)-N-methylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a phthalazinyl group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques could provide information about the compound’s 3D structure and the spatial arrangement of its atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure .Mechanism of Action
Target of Action
The compound “2-(4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}phenoxy)-N-methylacetamide”, also known as “CBKinase1_001538”, primarily targets the Casein Kinase 1 (CK1) family . The CK1 family consists of serine/threonine kinases with seven CK1 isoforms identified in humans . These kinases play a crucial role in phosphorylating key regulatory molecules involved in various cellular processes .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the inhibition or activation of these kinases, thereby affecting their ability to phosphorylate their substrate proteins . The exact mode of interaction and the resulting changes are subject to further investigation.
Biochemical Pathways
The CK1 isoforms, the targets of this compound, are involved in the regulation of several key signaling pathways. These include the Wnt pathways , cell proliferation , apoptosis , and autophagy . By interacting with the CK1 isoforms, the compound can potentially affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the CK1 isoforms and the subsequent changes in the biochemical pathways. For instance, if the compound inhibits the CK1 isoforms, it could potentially suppress the Wnt pathways, cell proliferation, and apoptosis, while promoting autophagy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenoxy]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-25-22(29)15-31-19-13-9-17(10-14-19)26-24-21-6-4-3-5-20(21)23(27-28-24)16-7-11-18(30-2)12-8-16/h3-14H,15H2,1-2H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCKLCLBPBFGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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